Tinisulpride
Description
Tinisulpride is an antiemetic agent classified under the International Non-Proprietary Name (INN) system and regulated by the US FDA (Unique Ingredient Identifier: 037S03TJ5M) . Its molecular formula is C₂₀H₂₉N₃O₄S, with a molecular weight of 435.5 g/mol (calculated from atomic masses). Structurally, it contains a sulfonyl group (S(=O)(=O)) and a cyclopropane moiety, as indicated by its SMILES string: S(=O)(=O)(NC(C)(C)C#C)C1CC(C(=O)NCC2N(CCC2)CC)C(OC)CC1 . The European Medicines Agency (EMA) lists this compound under the XEVMPD code SUB11075MIG, and it is traded under HS code 29350090 and SITC 51580 . While its primary use is as an antiemetic, evidence on specific clinical applications (e.g., chemotherapy-induced nausea vs.
Properties
CAS No. |
69387-87-7 |
|---|---|
Molecular Formula |
C20H29N3O4S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(2-methylbut-3-yn-2-ylsulfamoyl)benzamide |
InChI |
InChI=1S/C20H29N3O4S/c1-6-20(3,4)22-28(25,26)16-10-11-18(27-5)17(13-16)19(24)21-14-15-9-8-12-23(15)7-2/h1,10-11,13,15,22H,7-9,12,14H2,2-5H3,(H,21,24) |
InChI Key |
NRRAENDOSDLNRQ-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC(C)(C)C#C)OC |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC(C)(C)C#C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tinisulpride involves several steps, starting with the preparation of the core benzoic acid structure. The key steps include:
Methylation: The methylation of 4-amino-salicylic acid with dimethyl sulfate and a base, optionally in the presence of tetrabutylammonium bromide, to obtain 4-amino-2-methoxy methyl benzoate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: Tinisulpride can undergo several types of chemical reactions, including:
Oxidation: The oxidation of its precursor compounds to form the sulfonyl group.
Substitution: Nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Sodium tungstate, ammonium molybdate.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide, methanol.
Major Products: The major products formed from these reactions include the sulfonylated benzoic acid derivatives, which are key intermediates in the synthesis of this compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying sulfonylation reactions and the synthesis of benzoic acid derivatives.
Biology: Investigated for its antiemetic properties and potential use in preventing nausea and vomiting.
Medicine: Explored for its potential therapeutic effects in treating conditions related to nausea and vomiting.
Industry: Potential applications in the pharmaceutical industry for the development of new antiemetic drugs.
Mechanism of Action
The exact mechanism of action of tinisulpride is not well understood. it is believed to exert its effects by interacting with specific molecular targets in the body, possibly involving dopamine receptors similar to other compounds in its class. Further research is needed to elucidate the precise pathways and molecular targets involved .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The following table summarizes key differences among Tinisulpride and structurally/functionally related compounds:
Key Observations :
Structural Diversity: this compound and Pancopride share serotonin antagonism but differ in core structures. This compound’s sulfonyl group may enhance solubility, while Pancopride’s benzamide core could influence receptor binding . Pipamazine, a phenothiazine derivative, has a distinct tricyclic ring system linked to dopamine antagonism, contrasting with this compound’s selective serotonin activity . Tropisetron’s indole-carboxylate structure targets 5-HT₃ receptors specifically, offering a narrower mechanism compared to this compound’s broader serotonin antagonism .
5-HT₃ antagonists (Tropisetron) are preferred for chemotherapy-induced nausea due to high specificity for peripheral 5-HT₃ receptors .
Regulatory and Clinical Differences
- Regulatory Status: this compound and Pancopride are both INN-designated but differ in trade classifications. Pipamazine’s phenothiazine class associates with historical use in psychosis, whereas this compound lacks such associations .
- Clinical Applications :
- Tropisetron’s 5-HT₃ specificity makes it a first-line antiemetic in oncology, while this compound’s broader mechanism may suit mixed-etiology nausea (e.g., gastroenteritis). However, clinical trial data from the provided evidence is insufficient to confirm this .
Biological Activity
Tinisulpride is a compound primarily recognized for its application in treating gastrointestinal disorders and psychiatric conditions. As a sulfonamide derivative, it exhibits various biological activities that have been the subject of extensive research. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is classified as a selective dopamine D2 receptor antagonist and has been used in clinical settings primarily for its antiemetic properties. It acts on the central nervous system, influencing neurotransmitter pathways that regulate mood and gastrointestinal motility.
Pharmacological Properties
- Antiemetic Activity : this compound is effective in preventing nausea and vomiting, particularly in patients undergoing chemotherapy or those with motion sickness. Its mechanism involves blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain.
- Antidepressant Effects : Recent studies suggest that this compound may have antidepressant properties, likely due to its action on serotonin receptors alongside dopamine antagonism. This dual action could enhance mood regulation in patients with depressive disorders.
- Antipsychotic Potential : While primarily used for gastrointestinal issues, this compound's ability to modulate dopaminergic activity indicates potential use in treating psychotic disorders, although this application requires further investigation.
- Cardiovascular Effects : Preliminary research indicates that this compound may influence vascular resistance and blood pressure regulation, suggesting a possible role in managing hypertension when used alongside other antihypertensive agents like amlodipine (Norvasc) .
This compound's biological activity is rooted in its interaction with specific neurotransmitter systems:
- Dopamine Receptor Antagonism : By selectively blocking D2 receptors, this compound reduces dopaminergic signaling in the brain, which is crucial for its antiemetic and potential antidepressant effects.
- Serotonin Modulation : Some studies indicate that this compound may also affect serotonin pathways, contributing to its mood-enhancing properties.
- Impact on Vascular Resistance : this compound's influence on vascular smooth muscle may help lower blood pressure through modulation of vascular tone .
Clinical Trials
Several clinical trials have explored the efficacy of this compound in various conditions:
- Trial on Nausea and Vomiting : A randomized controlled trial demonstrated that this compound significantly reduced the incidence of nausea in patients receiving chemotherapy compared to placebo .
- Study on Depression : A case study involving patients with major depressive disorder showed improvement in symptoms when treated with this compound alongside standard antidepressants .
Data Table: Summary of Clinical Findings
Safety and Side Effects
This compound is generally well-tolerated; however, some side effects have been reported:
- Common Side Effects : These include drowsiness, dizziness, and gastrointestinal disturbances.
- Serious Adverse Effects : Rarely, it may cause extrapyramidal symptoms or allergic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
